5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine
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Overview
Description
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding methylsulfanyl derivative. This intermediate is then reacted with 3-cyanopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylsulfanyl]-N,5-dimethyl-pyrimidin-4-amine
- 2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
Uniqueness
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dichlorophenyl and methylsulfanyl groups, along with the pyridine ring, make it a versatile compound in various chemical reactions and research applications.
Properties
Molecular Formula |
C18H11Cl2N3S |
---|---|
Molecular Weight |
372.3g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N3S/c19-15-5-3-14(16(20)8-15)11-24-18-12(9-21)4-6-17(23-18)13-2-1-7-22-10-13/h1-8,10H,11H2 |
InChI Key |
GIFPQFCSKQJKRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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